molecular formula C10H7ClN2O B11777536 2-(Chloromethyl)benzo[d]oxazole-7-acetonitrile

2-(Chloromethyl)benzo[d]oxazole-7-acetonitrile

Cat. No.: B11777536
M. Wt: 206.63 g/mol
InChI Key: XADLUAISPBVCOE-UHFFFAOYSA-N
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Description

2-(Chloromethyl)benzo[d]oxazole-7-acetonitrile is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)benzo[d]oxazole-7-acetonitrile typically involves the reaction of 2-aminophenol with chloroacetic acid in the presence of hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with benzo[d]oxazole-2-thiol to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)benzo[d]oxazole-7-acetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction Reactions: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the chloromethyl group.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the compound, depending on the specific reaction conditions.

Scientific Research Applications

2-(Chloromethyl)benzo[d]oxazole-7-acetonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)benzo[d]oxazole-7-acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The exact mechanism of action may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)benzo[d]oxazole: A closely related compound with similar chemical properties and reactivity.

    Benzo[d]oxazole-2-thiol: Another benzoxazole derivative with different functional groups and reactivity.

    2-(Chloromethyl)-1H-benzo[d]imidazole: An intermediate in the synthesis of 2-(Chloromethyl)benzo[d]oxazole-7-acetonitrile with similar reactivity.

Uniqueness

This compound is unique due to its specific structure, which combines the benzoxazole ring with a chloromethyl and acetonitrile group. This unique combination of functional groups imparts specific chemical properties and reactivity, making it valuable for various scientific research applications.

Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

2-[2-(chloromethyl)-1,3-benzoxazol-7-yl]acetonitrile

InChI

InChI=1S/C10H7ClN2O/c11-6-9-13-8-3-1-2-7(4-5-12)10(8)14-9/h1-3H,4,6H2

InChI Key

XADLUAISPBVCOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)CCl)CC#N

Origin of Product

United States

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